molecular formula C19H19ClN4S B4620844 N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea

N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No.: B4620844
M. Wt: 370.9 g/mol
InChI Key: PLMQZDUMBJKYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea is a useful research compound. Its molecular formula is C19H19ClN4S and its molecular weight is 370.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.1018955 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A series of thiourea derivatives, including those related to the compound of interest, have been synthesized and characterized using spectroscopic techniques. For instance, derivatives such as N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea and its isomers have been successfully synthesized. These compounds were characterized by infrared spectroscopy and nuclear magnetic resonance, providing insights into their molecular structure and potential applications in further research and development (Yusof et al., 2010).

Biological Activities

Research into pyrazole and thiourea derivatives has shown promising biological activities, including anticancer effects. New pyrazole thiourea chimeric derivatives have been designed, synthesized, and their structures confirmed by NMR and IR spectra. These compounds have been studied for their apoptotic effects in human cancer cells, with specific compounds showing significant apoptosis-inducing effects (Nițulescu et al., 2015). Additionally, novel pyrazole acyl thiourea derivatives have demonstrated good antifungal and anti-TMV (Tobacco Mosaic Virus) activities in preliminary tests, suggesting their potential in agricultural applications (Wu et al., 2012).

Antioxidant Properties

Benzothiazoles and thioureas have been identified for their antioxidant activities, capable of inactivating reactive chemical species. Specific benzothiazole-isothiourea derivatives were synthesized and demonstrated significant free radical scavenging activity in vitro, suggesting their potential utility in mitigating oxidative stress-related damage (Cabrera-Pérez et al., 2016).

Anti-inflammatory and Anticancer Activities

Research into N-(3-chloro-4-fluorophenyl) derivatives has revealed compounds with significant anti-inflammatory activity. These findings underscore the therapeutic potential of such compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4S/c1-13-3-6-15(7-4-13)12-24-10-9-18(23-24)22-19(25)21-16-8-5-14(2)17(20)11-16/h3-11H,12H2,1-2H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMQZDUMBJKYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=S)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea
Reactant of Route 3
N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea
Reactant of Route 5
N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.